Metanephrine hydrochloride
Description
Historical Evolution of Catecholamine Metabolite Research Paradigms
The journey to understanding catecholamines—a group of neurotransmitters including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline)—and their metabolites is a significant chapter in the history of physiology and biochemistry. wikipedia.org The story begins with the discovery of adrenaline in the adrenal medulla in the 1890s. nih.govmyendoconsult.com This was the first hormone to be isolated and synthesized. nih.gov
Early research primarily focused on the direct actions of the parent catecholamines. However, a paradigm shift occurred as scientists began to investigate the metabolic fate of these potent signaling molecules. In 1939, the discovery of dopa decarboxylase, an enzyme involved in catecholamine synthesis, marked a turning point. wikipedia.orgnih.gov This led to further characterization of other enzymes in the biosynthetic and degradative pathways, such as monoamine oxidase and catechol-O-methyltransferase (COMT). karger.com
The identification of metanephrine (B195012) as a major metabolite of epinephrine, produced by the action of COMT, was a critical advancement. This discovery shifted the research focus from solely measuring the transient and often episodically released parent catecholamines to also analyzing their more stable metabolites. scielo.br This evolution was particularly impactful for the diagnosis of certain neuroendocrine tumors, where the continuous production of metabolites within tumor cells provides a more reliable diagnostic window than the fluctuating levels of the hormones themselves. scielo.brmedscape.com
Foundational Role of Metanephrine in Neuroendocrine System Understanding
Metanephrine, along with normetanephrine (B1208972) (the metabolite of norepinephrine), plays a foundational role in the modern understanding and diagnosis of neuroendocrine tumors, particularly pheochromocytomas and paragangliomas (PPGLs). immunotech.cztopdoctors.co.uk These rare tumors, arising from chromaffin cells in the adrenal medulla or extra-adrenal paraganglia, are characterized by the excessive production of catecholamines. scielo.br
The measurement of plasma free metanephrines or urinary fractionated metanephrines is now considered the gold standard for the biochemical diagnosis of PPGLs. testing.combiochemia-medica.com This is because the conversion of epinephrine to metanephrine occurs within the tumor cells themselves, leading to a continuous leakage of these metabolites into the bloodstream, independent of the episodic release of catecholamines. scielo.brmedscape.com This provides a more sensitive and reliable diagnostic marker compared to measuring the parent catecholamines, which can be normal between secretory episodes. scielo.brnih.gov
Several studies have highlighted the superior diagnostic sensitivity of plasma and urinary metanephrine testing. For instance, testing for plasma metanephrines has demonstrated a sensitivity approaching 100%, meaning it can reliably rule out the presence of a pheochromocytoma if the results are normal. nih.gov Furthermore, distinct patterns of metanephrine and normetanephrine elevation can provide clues about the underlying genetic syndromes associated with these tumors, such as Multiple Endocrine Neoplasia type 2 (MEN-2) and von Hippel-Lindau (VHL) disease. medscape.comnih.gov
Conceptual Framework and Academic Significance of Metanephrine Hydrochloride Investigations
This compound serves as a vital tool in biochemical research, primarily as a reference standard for analytical methods and in studies investigating catecholamine metabolism and its pathological alterations. medkoo.com As a stable, water-soluble salt of metanephrine, it is well-suited for laboratory use. cymitquimica.com
In the academic and clinical laboratory setting, this compound is used to:
Calibrate and validate assays: It is essential for developing and quality-controlling the high-performance liquid chromatography (HPLC) and mass spectrometry methods used to measure metanephrines in patient samples. cymitquimica.comresearchgate.net
Investigate enzyme kinetics: Researchers use this compound as a substrate to study the activity of enzymes involved in its further metabolism.
Explore disease mechanisms: By using labeled forms of this compound, such as deuterium-labeled variants, researchers can trace its metabolic pathways and investigate how they are altered in diseases like pheochromocytoma. chembk.commedchemexpress.com
Agonist for Trace Amine-Associated Receptor 1 (TAAR1): Metanephrine is a potent agonist of TAAR1, a receptor involved in neurological processes. This has opened avenues for research into its potential role in neuropsychiatric disorders. abmole.com
The availability of pure this compound has been instrumental in advancing our understanding of the biochemical diagnosis of pheochromocytoma and in ensuring the accuracy and reliability of these critical diagnostic tests. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQFVCFOPJYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965141 | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
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Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-95-8, 5090-31-3 | |
| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Metanephrine hydrochloride | |
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| Record name | alpha-((Methylamino)methyl)vanillyl alcohol hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METANEPHRINE HYDROCHLORIDE | |
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Biochemical Pathways and Endogenous Production of Metanephrine
Catecholamine O-Methylation and Metanephrine (B195012) Biosynthesis
Metanephrine is the 3-O-methylated metabolite of epinephrine (B1671497). nwlpathology.nhs.uksouthtees.nhs.uk Its formation is a direct result of the enzymatic modification of epinephrine within specific cells.
The conversion of epinephrine to metanephrine is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). nwlpathology.nhs.ukwikipedia.orgnih.govwikipedia.org This enzyme facilitates the transfer of a methyl group from S-adenosyl methionine (SAM) to the catechol nucleus of epinephrine. wikipedia.org There are two main isoforms of COMT: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). wikipedia.orgresearchgate.net Within the primary sites of metanephrine production, the membrane-bound form of COMT is predominantly found. researchgate.netresearchgate.netoup.com This enzymatic action is a crucial step in the metabolic pathway of catecholamines. nih.gov
The presence of COMT within the same cells that synthesize and store catecholamines is a key factor in the continuous production of metanephrine. nwlpathology.nhs.uknwlpathology.nhs.uk This co-localization allows for the efficient metabolism of catecholamines into their O-methylated derivatives. researchgate.netbohrium.com
Metanephrine formation occurs predominantly within the cytoplasm of chromaffin cells. researchgate.netnih.gov Catecholamines, such as epinephrine, are stored in vesicular granules within these cells. myendoconsult.com A portion of these stored catecholamines can leak from the vesicles into the cytoplasm. nih.govnih.gov It is this cytoplasmic pool of epinephrine that is readily available for metabolism by the membrane-bound COMT. researchgate.netnih.gov
This intracellular metabolism occurs prior to the secretion of catecholamines into the bloodstream. oup.comnih.gov Consequently, the production of metanephrine is a continuous process, not solely dependent on the episodic release of epinephrine in response to stress. nwlpathology.nhs.uknwlpathology.nhs.uk This continuous intracellular production is a significant contributor to the circulating levels of free metanephrines. oup.com Research indicates that a substantial majority of circulating free metanephrines in certain pathological states originates from this metabolism before the release of catecholamines into circulation. oup.comnih.gov
Anatomical and Cellular Origins of Circulating Metanephrine
The production of metanephrine is localized to specific tissues within the body that are rich in both epinephrine and the necessary metabolic enzymes.
The adrenal medulla is the principal site of endogenous metanephrine production. nih.govebi.ac.uk The chromaffin cells of the adrenal medulla are unique in their ability to synthesize epinephrine from norepinephrine (B1679862), a process catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.govmyendoconsult.com The expression of PNMT is largely confined to the adrenal medulla. nih.gov
Given that the adrenal medulla is the primary source of epinephrine, it follows that it is also the main contributor to circulating metanephrine. nih.govebi.ac.uk The abundance of both the precursor (epinephrine) and the enzyme (COMT) within the chromaffin cells of the adrenal medulla makes it the central hub for metanephrine biosynthesis. researchgate.netnih.gov
While the adrenal medulla is the primary source, extra-adrenal chromaffin tissues also contribute to the pool of circulating catecholamines and their metabolites. myendoconsult.com These tissues, which are part of the sympathetic nervous system, are found in various locations, including the para-aortic region. researcher.liferesearcher.life
However, the contribution of these extra-adrenal tissues to circulating metanephrine is limited. This is because these tissues primarily produce norepinephrine and lack the PNMT enzyme necessary to convert it to epinephrine. nih.gov Therefore, while extra-adrenal chromaffin tissues are a significant source of normetanephrine (B1208972) (the metabolite of norepinephrine), their role in metanephrine production is minimal. nih.gov Tumors arising from these extra-adrenal tissues, known as paragangliomas, are typically characterized by elevated levels of normetanephrine, not metanephrine. nih.govresearcher.life
| Key Enzyme | Function | Primary Location of Activity (for Metanephrine production) |
| Catechol-O-methyltransferase (COMT) | Catalyzes the conversion of epinephrine to metanephrine. nwlpathology.nhs.ukwikipedia.orgnih.gov | Chromaffin cells of the adrenal medulla. researchgate.net |
| Phenylethanolamine N-methyltransferase (PNMT) | Catalyzes the conversion of norepinephrine to epinephrine. nih.govmyendoconsult.com | Adrenal chromaffin cells. nih.gov |
Physiological and Pharmacological Investigations of Metanephrine
Receptor Agonist Activity of Metanephrine (B195012)
Metanephrine hydrochloride demonstrates significant agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that plays a crucial role in modulating monoaminergic systems in the brain. wikipedia.orgnih.gov TAAR1 is activated by endogenous trace amines and is involved in the regulation of neurotransmission associated with dopamine (B1211576), norepinephrine (B1679862), and serotonin. wikipedia.org Research has identified metanephrine as a potent agonist at this receptor. nih.gov
Studies have revealed that metanephrine is not only active at TAAR1 but is considerably more potent than its parent catecholamine, epinephrine (B1671497). The agonistic activity of metanephrine and other meta-O-methylated metabolites of catecholamines at TAAR1 is significant, with metanephrine showing approximately 2.5 times greater potency than epinephrine in stimulating cAMP elevation through the receptor. nih.gov This engagement triggers cellular signaling cascades, including the activation of adenylyl cyclase via Gαs protein-coupling, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.orgnih.govnih.gov
| Compound | Receptor Target | Relative Potency vs. Parent Compound |
|---|---|---|
| Metanephrine | TAAR1 | ~2.5-fold higher than Epinephrine nih.gov |
| Normetanephrine (B1208972) | TAAR1 | ~4.0-fold higher than Norepinephrine nih.gov |
| 3-Methoxytyramine | TAAR1 | ~2.0-fold higher than Dopamine nih.gov |
Re-evaluation of Biological Activity and Inactivity Postulations
Historically, metanephrine was widely regarded as a biologically inactive metabolite of epinephrine. testing.compathologytestsexplained.org.au This perspective was primarily based on its function as a stable end-product of catecholamine metabolism, making it a reliable biomarker for diagnosing catecholamine-secreting tumors like pheochromocytomas and paragangliomas. pathologytestsexplained.org.autestcatalog.org In this context, its presence in urine and plasma was interpreted simply as an indicator of the breakdown of epinephrine, rather than a sign of its own physiological activity. testing.compathologytestsexplained.org.au
The discovery of its potent agonism at TAAR1 has prompted a significant re-evaluation of this long-held postulation of inactivity. nih.gov Scientific evidence now strongly suggests that metanephrine, along with other catecholamine metabolites such as normetanephrine and 3-methoxytyramine, are not merely inert byproducts. nih.govnih.gov Instead, they are active neuromodulatory compounds capable of influencing physiological processes through TAAR1 activation. nih.gov The finding that metanephrine is a more potent TAAR1 agonist than either epinephrine or norepinephrine directly challenges the traditional view of it being an inactive compound. This paradigm shift suggests that these metabolites could play important roles in the central nervous system where catecholamines are abundant. nih.gov
| Aspect | Historical Postulation | Current Understanding |
|---|---|---|
| Biological Role | Inactive metabolite of epinephrine. testing.compathologytestsexplained.org.au | Active neuromodulator. nih.gov |
| Primary Significance | Biomarker for pheochromocytoma. testcatalog.org | Potent agonist at TAAR1. nih.gov |
| Mechanism of Action | Considered a metabolic end-product without a direct signaling role. | Activates G protein-coupled receptor signaling, increasing cAMP. nih.govnih.gov |
Metanephrine Hydrochloride As a Biomarker in Clinical and Translational Research
Diagnostic and Prognostic Utility in Neuroendocrine Neoplasms
Metanephrine (B195012) hydrochloride, a metabolite of epinephrine (B1671497), serves as a crucial biomarker in the clinical assessment of neuroendocrine neoplasms, particularly those originating from chromaffin cells. Its measurement in plasma and urine is a cornerstone of diagnostic and prognostic evaluations.
Pheochromocytoma and Paraganglioma (PPGL) Diagnostics
The biochemical diagnosis of pheochromocytoma and paraganglioma (PPGL), rare catecholamine-producing tumors, relies heavily on the measurement of metanephrines (metanephrine and normetanephrine). medscape.com These metabolites are produced within the tumor cells, making their levels a more reliable indicator of a PPGL than the parent catecholamines. medscape.com Guidelines from prominent endocrine societies recommend biochemical testing for individuals presenting with symptoms, those with an incidentally discovered adrenal mass, or those with a hereditary predisposition to developing these tumors. medscape.comtesting.com
The measurement of plasma free metanephrines is considered the most sensitive biochemical test for the diagnosis of PPGL. researchgate.netneuroendocrine.org.auelifesciences.org This high sensitivity makes it an excellent screening tool, particularly for ruling out the presence of these tumors. testing.comnih.gov A normal level of plasma free metanephrines makes the presence of a catecholamine-secreting tumor highly unlikely. testing.com For patients at high risk, such as those with a genetic predisposition, plasma metanephrine testing is the preferred screening method. medscape.com
The Endocrine Society, the American Association for Clinical Chemistry, and the European Society of Endocrinology recommend using a test for plasma free metanephrines to evaluate for PPGL. testing.com While highly sensitive, the specificity of plasma metanephrine testing can be lower, meaning false-positive results can occur. medscape.com Factors such as patient posture during blood collection can influence results; it is recommended that the patient be in a supine position to minimize physiological fluctuations in catecholamine levels. neuroendocrine.org.aumdpi.com
The analysis of 24-hour urinary fractionated metanephrines is a well-established and reliable method for the diagnosis of PPGL. e-enm.orgnih.gov This test offers high diagnostic accuracy and can be a suitable alternative when plasma testing is not feasible. neuroendocrine.org.aunih.gov Urinary free metanephrines, a more recent development in testing, have also demonstrated high diagnostic performance, with some studies suggesting that urinary free normetanephrine (B1208972) may have a better area under the curve (AUC) than urinary fractionated normetanephrine. e-enm.orgnih.gov
For enhanced accuracy, especially in cases of incomplete urine collection, urinary metanephrine levels can be corrected for urinary creatinine (B1669602). nih.gove-enm.org The measurement of urinary fractionated metanephrines is considered a first-line test in the biochemical diagnosis of PPGL. mdpi.com
Numerous studies have compared the diagnostic performance of plasma free metanephrines and urinary fractionated metanephrines. Plasma free metanephrines are generally reported to have a higher sensitivity than their urinary counterparts. nih.govnih.gov However, both tests demonstrate similar high specificity. nih.gov The choice between plasma and urine testing can depend on various factors, including clinical suspicion, patient convenience, and laboratory availability. nih.govendocrine.org
A large study demonstrated that plasma metanephrines measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provided a high degree of diagnostic accuracy, with urinary metanephrines also offering high, albeit slightly lower, accuracy. mdpi.com Another study comparing enzyme immunoassays for plasma-free metanephrines with high-pressure liquid chromatography for 24-hour urinary metanephrines found comparable diagnostic performance between the two methods. mdpi.com Ultimately, both plasma and urinary metanephrine measurements have proven to be superior to older tests like urinary vanillylmandelic acid (VMA) or plasma catecholamines for diagnosing PPGL. mdpi.comresearchgate.net
The high sensitivity of plasma free metanephrines is a key advantage in PPGL detection, with reported sensitivities often approaching or reaching 100%. researchgate.netnih.gov This makes it an excellent test for ruling out the disease, with a high negative predictive value. researchgate.netnih.govmdpi.com The specificity of plasma metanephrines is also good, though slightly lower than its sensitivity. medscape.comresearchgate.netmdpi.com
Urinary fractionated metanephrine testing also demonstrates high sensitivity and specificity. One study found that the optimal cutoff for urinary free metanephrine and normetanephrine corrected for urinary creatinine yielded a sensitivity of 97.2% and a specificity of 98.1%. e-enm.orgnih.govnih.gov The positive predictive value (PPV) of urinary fractionated metanephrines increases with higher levels of elevation. For instance, a study found a PPV of 42% for levels ≥2 times the upper normal limit, which increased to 69% for levels ≥3 times the upper normal limit. nih.gov
Below is an interactive data table summarizing the diagnostic performance of different metanephrine assays for PPGL detection based on various studies.
Application in Other Neuroendocrine Tumor Contexts
While the primary application of metanephrine measurement is in the diagnosis of PPGL, its utility extends to other neuroendocrine tumors (NETs), although to a lesser extent. Elevated levels of metanephrines can be seen in other NETs that have the capacity to produce catecholamines, such as some neuroblastomas and ganglioneuromas. labcorp.com
In the context of metastatic disease, some research suggests that plasma 3-methoxytyramine, a metabolite of dopamine (B1211576), may be a useful biomarker. nih.gov Furthermore, Chromogranin A, a non-specific neuroendocrine marker, is often elevated in a variety of NETs, including pheochromocytomas, and can be used as an adjunct marker. wikipedia.org However, for most non-PPGL neuroendocrine tumors, other specific biomarkers related to the hormones they secrete are of greater diagnostic importance. neuroendocrine.org.au For instance, gastrin is measured for gastrinomas, and calcitonin for medullary thyroid cancer. neuroendocrine.org.au
Metanephrine in Non-Neoplastic Physiological and Pathophysiological States
Alterations in metanephrine levels are not exclusively indicative of neoplastic conditions. Certain physiological and pathophysiological states can also lead to significant changes in its profile, which has important implications for differential diagnosis and understanding disease mechanisms.
Obstructive sleep apnea (B1277953) (OSA) is a condition characterized by recurrent episodes of upper airway obstruction during sleep, leading to intermittent hypoxia and increased sympathetic nervous system activity. scispace.comwku.edu This heightened sympathetic drive can stimulate the release of catecholamines, which are then metabolized to metanephrines, potentially complicating the biochemical diagnosis of neuroendocrine tumors like pheochromocytoma and paraganglioma (PPGL). nih.govsevenpubl.com.br
Research has demonstrated that patients with OSA often exhibit elevated levels of metanephrines, which can lead to a high rate of false-positive results when screening for PPGL. scispace.comnih.gov A notable study investigating this phenomenon found a significant discrepancy between the false-positive rates of 24-hour urinary metanephrine tests and plasma metanephrine tests in individuals with OSA. scispace.comnih.gov The findings revealed that false-positive results for urinary metanephrines were substantially more common than for plasma metanephrines. scispace.comnih.gov This issue is particularly pronounced in patients with severe OSA. scispace.com
Specifically, in a cohort of patients with OSA, false-positive urinary metanephrine results were observed in 25.4% of cases, compared to only 3.0% for plasma metanephrines. scispace.comnih.gov The rate of false positives in urinary tests was even higher in the subgroup with severe OSA, reaching 38.2%. scispace.comnih.gov These findings underscore the diagnostic challenge OSA presents. Furthermore, studies have shown that treatment for OSA with continuous positive airway pressure (CPAP) can lead to a decrease in both plasma and urinary metanephrine levels, reinforcing the link between OSA-induced sympathetic activity and metanephrine elevation. scispace.comnih.gov Consequently, morning plasma metanephrine measurement is often recommended as the preferred initial test for PPGL in patients with OSA to minimize false-positive outcomes and prevent unnecessary follow-up procedures and patient anxiety. scispace.comsevenpubl.com.br
Table 1: Comparison of False-Positive Metanephrine Results in Patients with Obstructive Sleep Apnea (OSA)
| Test Type | Overall False-Positive Rate in OSA Patients | False-Positive Rate in Severe OSA |
|---|---|---|
| 24-Hour Urinary Metanephrines | 25.4% | 38.2% |
| Plasma Free Metanephrines | 3.0% | Not Specified |
Data derived from a study comparing biochemical test results in patients undergoing polysomnography. scispace.comnih.gov
Overtraining syndrome (OTS) is a complex condition characterized by a persistent imbalance between training and recovery, leading to long-term performance decrements, fatigue, and mood disturbances. nih.gov The pathophysiology is thought to involve dysfunctional adaptations in various hormonal, immune, and metabolic pathways. nih.gov As part of the comprehensive Endocrine and Metabolic Responses on Overtraining Syndrome (EROS) study, researchers evaluated over 100 potential biomarkers, including nocturnal urinary catecholamines and their metabolites, metanephrine and normetanephrine, to better understand and diagnose this condition. nih.govnih.gov
While the EROS study was extensive, specific data detailing the levels of metanephrine and normetanephrine in OTS-affected athletes versus healthy athletes are not fully elucidated in available literature. However, findings related to their parent compounds, the catecholamines, have been reported. One of the key findings from the EROS-BASAL study was that nocturnal urinary levels of total catecholamines and dopamine were higher in the OTS group compared to both healthy athletes and sedentary controls. nih.gov This suggests an over-activity or dysregulation of the sympathoadrenal system in athletes with OTS. nih.gov
This increase in catecholamine production logically implies a concurrent alteration in the levels of their metabolites. Although direct measurements for metanephrine were not specifically reported as being significantly different, the elevation in its precursors points to a disturbed catecholamine metabolism as a feature of OTS. nih.gov The lack of definitive, isolated biomarkers for OTS has led researchers to propose diagnostic tools that combine multiple clinical and biochemical parameters identified in the EROS study. nih.gov
Longitudinal Monitoring and Surveillance of Neuroendocrine Disorders
The measurement of metanephrine hydrochloride is a cornerstone in the lifelong surveillance of patients with neuroendocrine disorders, particularly after the surgical removal of pheochromocytomas and paragangliomas (PPGLs). researchgate.netnih.gov Given the risk of tumor recurrence or the development of metastatic disease, long-term follow-up is essential. researchgate.net
Guidelines often recommend annual biochemical testing to monitor for disease recurrence. nih.gov This typically involves measuring either plasma free metanephrines or 24-hour urinary fractionated metanephrines. The high sensitivity of these tests makes them ideal for detecting the small increases in catecholamine production that may signal a recurrence long before anatomical changes are visible on imaging studies.
Furthermore, research into the natural history of pheochromocytomas has revealed that plasma metanephrines can be elevated for a significant period before a tumor is clinically diagnosed. A retrospective study using stored serum samples found that the predominant plasma metanephrine (either metanephrine or normetanephrine) was elevated more than 100% above the upper limit of normal a median of 6.6 years prior to diagnosis. This same study suggested that for patients with mild elevations, monitoring the trend over time could be a highly specific diagnostic tool; a rate of rise of 25% per year was found to be 100% specific for pheochromocytoma in the studied cohort. This highlights the potential of longitudinal metanephrine monitoring not only for post-surgical surveillance but also for the earlier detection of primary tumors in at-risk populations. Lifelong follow-up is particularly crucial for patients with a genetic predisposition, those who presented with large tumors, or those with paragangliomas, as they are at a higher risk of recurrence. researchgate.net
Advanced Analytical Methodologies for Metanephrine Hydrochloride Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of metanephrines due to its high sensitivity and specificity. nih.govnih.gov This technology allows for the precise measurement of metanephrine (B195012) and its counterpart, normetanephrine (B1208972), in various biological matrices, including plasma and urine. nih.govnih.govlcms.cz The application of LC-MS/MS offers significant advantages over older methods by minimizing interferences from medications and providing higher throughput. researchgate.netsemanticscholar.org
Method Development and Validation Protocols for Biological Matrices
The development of robust LC-MS/MS methods for metanephrine hydrochloride quantification involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Method validation is performed according to established guidelines to ensure reliability and accuracy. mdpi.com
Sample preparation is a crucial step to remove interfering substances from biological matrices like plasma and urine. Solid-phase extraction (SPE) is a commonly used technique. nih.govmdpi.comwaters.com For instance, a method for analyzing plasma-free metanephrines uses online solid-phase extraction with weak cation exchange cartridges to purify the sample before it enters the LC-MS/MS system. nih.govrug.nl
Chromatographic separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. nih.govmdpi.comrestek.com HILIC is particularly useful for retaining polar compounds like metanephrines. mdpi.comrestek.com The mobile phase composition and gradient are optimized to achieve good separation from other endogenous compounds.
Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in the positive ion mode. researchgate.netnih.gov The instrument is set to multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for metanephrine and its internal standard are monitored, ensuring high selectivity. nih.gov For metanephrine, a common transition monitored is m/z 180.1 → 165.1. nih.gov
Validation protocols assess several key parameters to ensure the method's performance. These include linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects. nih.govmdpi.comnih.gov Linearity is established by analyzing calibration standards over a defined concentration range. nih.gov Accuracy is determined by comparing the measured concentration to a known concentration, while precision is assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). nih.govnih.gov
Integration of Deuterated Internal Standards for Enhanced Accuracy
The use of stable isotope-labeled internal standards, particularly deuterated analogs like d3-metanephrine, is a cornerstone of accurate quantification by LC-MS/MS. semanticscholar.orgmdpi.comclearsynth.com These internal standards are chemically identical to the analyte but have a different mass due to the presence of deuterium atoms. clearsynth.com They are added to the sample at the beginning of the analytical process and co-elute with the target analyte. researchgate.net
The primary function of a deuterated internal standard is to compensate for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects (ion suppression or enhancement). researchgate.netclearsynth.commyadlm.org Because the internal standard behaves similarly to the analyte throughout the entire procedure, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise results. lcms.cz However, it's important to note that while deuterated internal standards correct for many matrix effects, differential matrix effects can still occur due to slight differences in retention times between the analyte and the deuterated standard. myadlm.orgresearchgate.net
Quantitative Performance Metrics: Sensitivity, Specificity, and Precision in LC-MS/MS
LC-MS/MS methods for this compound demonstrate excellent quantitative performance, characterized by high sensitivity, specificity, and precision. nih.govnih.govmdpi.com
Sensitivity: The sensitivity of an assay is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. mdpi.com LC-MS/MS methods can achieve LLOQs in the low picomolar to nanomolar range for metanephrine in plasma and urine. nih.govmdpi.comnih.gov For example, one validated method reported an LLOQ of 0.123 nmol/L for metanephrine in plasma. mdpi.com
Specificity: The high specificity of LC-MS/MS is achieved through the combination of chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM). nih.gov This dual-filter approach ensures that only the target analyte is detected, minimizing interference from other compounds in the sample. researchgate.net
Precision: Precision refers to the degree of agreement among individual measurements when the procedure is applied repeatedly to a sample. It is typically expressed as the coefficient of variation (%CV). LC-MS/MS methods for metanephrine consistently show low %CVs for both intra-assay and inter-assay precision, often below 10%. lcms.cznih.gov
| Performance Metric | Typical Value/Range | Reference |
| Linearity (r²) | >0.99 | mdpi.comnih.govnih.gov |
| Lower Limit of Quantification (LLOQ) | 0.04–0.50 ng/mL | nih.govnih.gov |
| Intra-assay Precision (%CV) | < 8% | nih.govnih.govnih.gov |
| Inter-assay Precision (%CV) | < 10% | lcms.cznih.govnih.gov |
| Accuracy/Recovery | 89.7%–106.4% | researchgate.netnih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) Variations
Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography (HPLC) was the primary method for the determination of metanephrines. smj.org.sg Various HPLC methods have been developed, often coupled with different detection techniques to enhance sensitivity and selectivity. nih.govresearchgate.net
Electrochemical Detection (ECD) in Metanephrine Analysis
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) has been a well-established and reliable method for the determination of metanephrines in biological fluids like plasma and urine. nih.govnih.govantecscientific.com This technique relies on the electrochemical properties of metanephrine, which can be oxidized at a specific potential.
In a typical HPLC-ECD setup, the sample extract is injected onto a reversed-phase HPLC column for separation. nih.govnih.gov The eluent from the column then passes through an electrochemical detector, where a potential is applied to a working electrode. When metanephrine passes over the electrode, it undergoes an oxidation reaction, generating an electrical current that is proportional to its concentration. researchgate.net
The sensitivity of HPLC-ECD allows for the detection of low concentrations of metanephrines. nih.gov For instance, a method for plasma metanephrines reported a detection limit of 50 fmol for metanephrine. nih.gov While sensitive, HPLC-ECD can be susceptible to interference from other electroactive compounds present in the sample, which can co-elute with the analyte of interest. nih.gov Therefore, careful sample preparation and chromatographic optimization are essential to ensure the specificity of the assay. nih.govchromsystems.com
| Parameter | HPLC-ECD Method for Plasma | Reference |
| Recovery | 50-70% | nih.gov |
| Detection Limit | 50 fmol | nih.gov |
| Intra-assay CV | < 5% | nih.gov |
Coulometric Detection for Enhanced Sensitivity
High-Performance Liquid Chromatography (HPLC) coupled with coulometric detection has emerged as a highly sensitive and selective method for the quantification of metanephrine. This electrochemical technique offers significant advantages over traditional amperometric detection, primarily due to its ability to achieve nearly 100% oxidation efficiency of the analyte at one electrode and subsequent reduction at a second electrode. This process greatly enhances selectivity and sensitivity for compounds with reversible oxidation characteristics.
The application of coulometric detection in conjunction with HPLC provides a robust analytical platform with a lower limit of quantification (LLOQ), making it particularly valuable for measuring low concentrations of metanephrine in biological samples. Research has demonstrated the development of rapid and straightforward analytical methods based on reversed-phase HPLC with coulometric detection for quantifying metanephrine. One such method achieved linearity between 0.25 and 15 nmol/mL, with a limit of detection (LOD) and LLOQ of 0.25 nmol/mL. metrohm.com
A study employing HPLC with coulometric array detection for urinary metanephrine and normetanephrine reported a procedure that simplifies sample preparation by eliminating the need for an extraction step. researchgate.net This direct measurement method demonstrated good precision, with between-run coefficients of variation (CV) ranging from 5.45% to 9.22% and within-run CVs between 1.60% and 4.52% for both compounds. researchgate.net The limit of detection was found to be 2.6 µg/L for metanephrine. researchgate.net The enhanced sensitivity of coulometric detection is a key advantage, with detection limits reaching the femtogram (10-15) range. metrohm.com
| Parameter | Reported Value | Reference |
|---|---|---|
| Linearity Range | 0.25 - 15 nmol/mL | metrohm.com |
| Limit of Detection (LOD) | 2.6 µg/L | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 0.25 nmol/mL | metrohm.com |
| Between-Run Precision (CV) | 5.45% - 9.22% | researchgate.net |
| Within-Run Precision (CV) | 1.60% - 4.52% | researchgate.net |
Chromatographic Separation Techniques: Ion-Pair and Ion-Exchange HPLC
Effective chromatographic separation is fundamental to the accurate quantification of metanephrine, particularly in complex biological matrices. Both ion-pair and ion-exchange High-Performance Liquid Chromatography (HPLC) are prominent techniques utilized for this purpose.
Ion-Pair HPLC involves the addition of an ion-pairing reagent to the mobile phase. This reagent, which has a hydrophobic tail and an ionic head group, forms a neutral ion pair with the charged metanephrine molecule. This allows for the separation of the analyte on a reversed-phase column. Isocratic reversed-phase ion-pair chromatography has been successfully used in conjunction with coulometric array detection for the direct measurement of metanephrine in hydrolyzed urine. researchgate.net
Ion-Exchange HPLC , specifically weak cation-exchange (WCX), is another powerful technique for the extraction and separation of metanephrines. This method relies on the interaction between the positively charged metanephrine molecules and a negatively charged stationary phase. A common application involves the use of solid-phase extraction (SPE) with a weak cation-exchange mechanism. In this approach, metanephrines are retained on the SPE cartridge while interferences are washed away. The analytes are then eluted for subsequent analysis. This technique has been shown to be effective in preparing samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating high sensitivity, specificity, and reproducibility.
| Technique | Principle | Application Example |
|---|---|---|
| Ion-Pair HPLC | Forms a neutral ion pair with the analyte for separation on a reversed-phase column. | Direct measurement in hydrolyzed urine with coulometric detection. researchgate.net |
| Ion-Exchange HPLC (WCX-SPE) | Utilizes electrostatic interaction between the charged analyte and a stationary phase for extraction and separation. | Sample preparation for LC-MS/MS analysis of plasma metanephrines. |
Immunoassay-Based Approaches
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a valuable alternative to chromatographic methods for the quantification of metanephrine. These assays are based on the principle of competitive binding, where the metanephrine in a sample competes with a labeled antigen for a limited number of antibody binding sites.
Performance Characteristics of Enzyme-Linked Immunosorbent Assays (ELISA)
Commercially available ELISA kits for metanephrine have been developed and validated, demonstrating their utility in clinical and research settings. The performance of these assays is characterized by several key parameters, including analytical sensitivity, specificity, precision, and linearity.
One commercially available plasma metanephrine ELISA kit reports a limit of detection (LOD) of 14.9 pg/ml and a limit of quantification (LOQ) of 15.1 pg/ml. nih.gov The intra-assay precision, measured as the coefficient of variation (CV), was 11.4% for a mean concentration of 66.3 pg/ml and 13.5% for 122 pg/ml. nih.gov The inter-assay precision was 17.6% for a mean concentration of 67.8 pg/ml and 12.7% for 134 pg/ml. nih.gov A crucial aspect of ELISA performance is its specificity, or the degree to which it is free from interference by structurally related compounds. The cross-reactivity of the aforementioned kit with derivatized normetanephrine was only 0.05%, and less than 0.01% for other related compounds such as 3-methoxytyramine, adrenaline, and noradrenaline, indicating high specificity for metanephrine. nih.gov
Comparative studies have shown that ELISA methods can perform comparably to more complex chromatographic techniques. One study comparing a plasma metanephrine ELISA to HPLC found that baseline measurements of metanephrine and normetanephrine by ELISA showed 100% sensitivity and 98% specificity. nih.gov This suggests that ELISA can be a less labor-intensive yet equally effective biochemical test.
| Performance Characteristic | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 14.9 pg/ml | nih.gov |
| Limit of Quantification (LOQ) | 15.1 pg/ml | nih.gov |
| Intra-Assay Precision (CV) | 11.4% - 13.5% | nih.gov |
| Inter-Assay Precision (CV) | 12.7% - 17.6% | nih.gov |
| Cross-Reactivity (Normetanephrine) | 0.05% | nih.gov |
Exploration of Emerging Analytical Technologies
The quest for more sensitive, rapid, and cost-effective methods for metanephrine quantification has led to the exploration of novel analytical technologies. These emerging techniques hold the promise of revolutionizing the detection of this important biomarker.
Surface-Enhanced Raman Scattering (SERS) for Ultrasensitive Metanephrine Detection
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that has shown significant potential for the ultrasensitive detection of various molecules, including metanephrine. SERS utilizes the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. This enhancement can be several orders of magnitude, enabling the detection of analytes at very low concentrations.
A study has demonstrated a simple, fast, and low-cost method for detecting metanephrine using SERS. nih.gov The protocol involves the evaporation-induced self-assembly of gold (Au) nanoparticles, incubated with the analyte, on planar gold films. nih.gov This assembly creates regions with a high density of inter-particle and particle-film gaps, which act as "hot spots" for significant electromagnetic field enhancement, leading to a strong SERS signal. nih.gov This SERS-based approach has successfully detected the metanephrine metabolite in liquid at concentration levels lower than previously reported for similar metabolites. nih.gov The findings suggest that an Au nanoparticle/Au film substrate can provide noticeable SERS amplification of adsorbed metanephrine, paving the way for the design of efficient and stable SERS-active platforms for the detection of specific tumor markers. nih.gov
Inter-Laboratory Standardization and Harmonization of Metanephrine Assays
Ensuring the comparability and reliability of metanephrine measurements across different laboratories is paramount for both clinical diagnostics and multi-center research studies. Inter-laboratory standardization and harmonization efforts aim to minimize the variability in analytical results that can arise from differences in methodologies, calibrators, and analytical platforms.
A significant study evaluated the harmonization of liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based measurements of plasma free metanephrines among 12 laboratories. nih.govnih.govmdpi.comclinmedjournals.org The study analyzed 125 plasma samples and found that analytical methods for metanephrines are generally well-harmonized. nih.govnih.govmdpi.comclinmedjournals.org
The results of the regression analysis showed strong correlations for metanephrine, with a mean slope of 1.019 (range 0.963–1.081) and a mean intercept of -3.194 (range -17.152 to 5.933). nih.govnih.govmdpi.comclinmedjournals.org The mean bias between methods for metanephrine was 1.2%, with a range of -11.6% to 16.0%. nih.govnih.govmdpi.comclinmedjournals.org Furthermore, the inter-rater agreement in the clinical interpretation of test results for metanephrine was greater than 94%. nih.govnih.govmdpi.com These findings indicate a high degree of analytical agreement among the participating laboratories for metanephrine measurements. However, the study also highlighted the potential for disagreement in test interpretation for normetanephrine, suggesting the need for harmonized reference intervals. nih.govnih.govmdpi.com
| Parameter | Metanephrine | Reference |
|---|---|---|
| Mean Bias Between Methods | 1.2% (-11.6% to 16.0%) | nih.govnih.govmdpi.comclinmedjournals.org |
| Regression Analysis (Mean Slope) | 1.019 (range 0.963–1.081) | nih.govnih.govmdpi.comclinmedjournals.org |
| Inter-Rater Agreement (Test Interpretation) | >94% | nih.govnih.govmdpi.com |
Compound Index
| Compound Name |
|---|
| This compound |
| Metanephrine |
| Normetanephrine |
| 3-Methoxytyramine |
| Adrenaline |
| Noradrenaline |
Pre Analytical and Post Analytical Factors in Metanephrine Research and Clinical Application
Biological Variability and Confounding Variables
Metanephrine (B195012) levels are not static and can be influenced by various physiological and external factors. This biological variability, along with other confounding variables, presents a significant challenge in the interpretation of test results.
Patient posture during blood sample collection is a critical pre-analytical variable. nih.gov Studies have consistently shown that blood sampling in a supine (lying down) position after a period of rest yields more accurate and reliable results compared to seated sampling. nih.govnih.govlabcorp.com The upright posture can trigger the sympathoadrenal system, leading to an increase in plasma normetanephrine (B1208972) concentrations and a higher rate of false-positive results. researchgate.net
Research indicates that plasma normetanephrine is significantly lower in samples taken after a patient has been in a supine position compared to a seated position. nih.govkoreamed.org To mitigate the effects of postural stimulus, it is recommended that blood samples be collected after the patient has been resting in a supine position for at least 20 to 30 minutes. labcorp.comkoreamed.orgarupconsult.com One study found that supine rest significantly decreased both metanephrine (-34%) and normetanephrine (-19%) when compared to a standing position. nih.gov
The difference in reference limits between sampling positions is significant. A comparative study highlighted that upper reference limits for plasma free metanephrines were higher in samples from seated patients without prior rest than from supine patients with rest. nih.gov Applying seated reference ranges to a supine patient sample could decrease diagnostic sensitivity, while using supine reference limits for a seated sample could increase false-positive results from 9% to 25%. nih.govresearchgate.net Therefore, to maintain high diagnostic sensitivity, using upper reference limits determined from blood samples collected in the supine position is recommended. nih.gov
Other sampling conditions can also affect results. For instance, outpatient sampling has been associated with a 44% higher plasma concentration of normetanephrine and a 3.4-fold increase in false-positive results compared to inpatient sampling. nih.gov Factors such as low ambient temperature and the use of direct venipuncture instead of a cannula can also contribute to higher plasma normetanephrine concentrations and increased false-positive rates. nih.gov
| Sampling Condition | Impact on Metanephrine Levels | Recommendation/Finding | Source |
|---|---|---|---|
| Supine vs. Seated Position | Seated/standing positions increase plasma normetanephrine due to sympathetic activation. | Collect blood after at least 20-30 minutes of supine rest to improve diagnostic specificity. | nih.govlabcorp.comkoreamed.org |
| Reference Intervals | Upper reference limits are higher for seated sampling compared to supine sampling. | Using supine reference ranges is recommended to preserve high diagnostic sensitivity. | nih.govresearchgate.net |
| Outpatient vs. Inpatient | Outpatient sampling can lead to a 3.4-fold increase in false-positive results for normetanephrine. | Inpatient sampling may be reserved for follow-up of ambiguous results. | nih.gov |
| Ambient Temperature | Low temperatures during outpatient sampling can increase plasma normetanephrine. | A comfortable and warm sampling environment should be considered. | arupconsult.comnih.gov |
Dietary components and various medications can significantly interfere with metanephrine testing, acting as major sources of false-positive results.
Dietary Influences: While the impact of diet on free metanephrine and normetanephrine is often minimal, certain foods can affect related compounds and deconjugated metabolites. oup.comsquarespace.com A catecholamine-rich diet, including foods like nuts, fruits, coffee, and tea, can lead to substantial increases in plasma and urinary deconjugated normetanephrine (up to 2-fold) and 3-methoxytyramine (up to 3-fold). oup.comrug.nlnih.gov However, concentrations of free and deconjugated metanephrine (from epinephrine) generally remain unaffected by diet. oup.comrug.nlnih.gov To minimize dietary interference, especially when measuring deconjugated metanephrines or 3-methoxytyramine, dietary restrictions and overnight fasting are often recommended. koreamed.orgsquarespace.com
Pharmacological Interventions: A wide array of drugs can interfere with metanephrine measurements, either by affecting the body's production and metabolism of catecholamines or by interfering with the analytical method itself. squarespace.com Drug interactions are estimated to contribute to about 20% of all false-positive results. researchgate.net
Tricyclic antidepressants are well-known for causing false-positive elevations of normetanephrine by blocking its reuptake. researchgate.netoup.com Other medications that can lead to falsely elevated results include:
Phenoxybenzamine (B1677643): A nonselective alpha-adrenoceptor antagonist that inhibits norepinephrine (B1679862) uptake. researchgate.net
Beta-blockers: Such as propranolol, which can be associated with higher false-positive rates. nih.govnih.gov
Sympathomimetics: Including pseudoephedrine and phenylephrine. nih.govresearchgate.net
Monoamine Oxidase (MAO) Inhibitors. squarespace.com
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). squarespace.com
Other substances: Levodopa, amphetamines, cocaine, nicotine, and even acetaminophen (B1664979) have been reported to cause interferences. researchgate.netwikipedia.orgnih.gov
Ideally, interfering medications should be discontinued (B1498344) for at least two weeks before testing, if clinically feasible. nih.gov
| Drug/Substance Class | Effect on Metanephrines | Mechanism/Note | Source |
|---|---|---|---|
| Tricyclic Antidepressants | Clear increase in normetanephrine. | Blocks norepinephrine reuptake. | researchgate.netoup.comnih.gov |
| Phenoxybenzamine | Clear increase in normetanephrine. | Inhibits norepinephrine uptake. | researchgate.netnih.gov |
| β-blockers | Mild to clear increase in metanephrine and normetanephrine. | Pharmacological effect. | nih.govnih.gov |
| Sympathomimetics (e.g., pseudoephedrine) | Mild increase in metanephrine and normetanephrine. | Enhances catecholamine production. | researchgate.netnih.gov |
| Levodopa | Mild increase in normetanephrine and metanephrine. | Metabolic precursor to catecholamines. | researchgate.netnih.gov |
| Caffeine (B1668208)/Nicotine | Mild to clear increase in epinephrine (B1671497) and norepinephrine. | Stimulates sympathoadrenal system. | nih.govnih.gov |
Beyond posture, diet, and medications, several other clinical factors can confound metanephrine test results. Acute and chronic stress, strenuous physical exercise, and various medical conditions can physiologically increase catecholamine release, leading to elevated metanephrine levels. researchgate.netnih.govresearchgate.net
Clinical Factors:
Age and Sex: Studies have shown that age and female sex can positively correlate with urinary metanephrine and normetanephrine levels. nih.gov
Renal Function: The estimated glomerular filtration rate (eGFR) has also been shown to correlate with urinary metanephrine levels. nih.gov
Physical and Psychological Stress: Strenuous exercise can significantly increase both metanephrine (+82%) and normetanephrine (+84%). researchgate.netnih.gov Acute medical conditions, such as cerebrovascular disease or heart failure, can also cause transient elevations. researchgate.net
False-Positive Rates: The low prevalence of pheochromocytoma combined with the potential for confounding factors means that false-positive results can significantly outnumber true-positive results. labcorp.com The false-positive rate for plasma metanephrines can be as high as 25% when samples are taken from seated patients and interpreted with supine reference intervals. nih.govresearchgate.net Medications are a major contributor, with tricyclic antidepressants and phenoxybenzamine accounting for 41% of false-positive elevations of plasma normetanephrine in one study. oup.com Careful patient preparation, including withdrawal from interfering medications and standardized sampling procedures, is essential to minimize the high rate of false positives. nih.govresearchgate.net
Development and Application of Reference Intervals for Metanephrine
The diagnostic accuracy of metanephrine measurement is critically dependent on the use of appropriate reference intervals. nih.gov Establishing robust reference intervals is essential for distinguishing between normal physiological levels and the pathological overproduction characteristic of pheochromocytomas and paragangliomas (PPGLs). nih.gov Upper cut-offs set too high can compromise diagnostic sensitivity, leading to missed diagnoses, while cut-offs set too low decrease specificity, resulting in a high number of false-positive results. nih.govresearchgate.net Given the low prevalence of PPGLs, false-positive results often significantly outnumber true positives, creating diagnostic challenges. nih.gov
Several factors influence metanephrine concentrations and must be considered when developing and applying reference intervals. These include the patient's age, sex, and posture during sample collection. nih.govresearchgate.net
Interactive Data Table: Age-Adjusted Upper Reference Limits for Plasma Normetanephrine
| Age Group | Upper Limit of Normal (nmol/L) |
| Children (5-17 years) | 0.47 |
| 18-29 years | 0.66 |
| 30-39 years | 0.73 |
| 40-49 years | 0.79 |
| 50-59 years | 0.87 |
| ≥60 years | 1.05 |
| Data derived from a study that established reference intervals from samples collected in the supine position. nih.govresearchgate.net |
Influence of Posture: The patient's posture during blood collection is a critical pre-analytical factor. An upright or seated posture can lead to sympathoadrenal activation, increasing the release of catecholamines and consequently elevating plasma metanephrine levels, particularly normetanephrine. nih.gov It is therefore recommended that blood samples for plasma metanephrine testing be collected after the patient has been resting in a supine position for at least 20 to 30 minutes. nih.govnih.gov Reference intervals established from samples taken from seated individuals will naturally be higher. nih.gov Using supine-derived reference intervals for samples drawn from seated patients can lead to a significant increase in false-positive results. nih.gov
Interactive Data Table: Comparison of Fixed Upper Cut-offs for Plasma Metanephrines (Supine Collection)
| Analyte | Fixed Upper Cut-off (nmol/L) | Diagnostic Sensitivity | Diagnostic Specificity |
| Normetanephrine | 0.706 | 93.9% | 88.3% |
| Metanephrine | 0.325 | 93.9% | 88.3% |
| Based on a study population with samples collected in the supine position. nih.gov |
The application of rigorously established reference intervals is fundamental for the clinical utility of metanephrine testing. Laboratories may have slightly different reference ranges depending on the assay used and the population studied. pheopara.orgpheopara.org Therefore, interpretation of results must always be done in the context of the specific reference intervals provided by the laboratory that performed the analysis.
Scientific Interpretation of Biochemical Test Results
The scientific interpretation of metanephrine test results is a nuanced process that extends beyond a simple comparison to the reference interval. It requires consideration of the clinical context, pre-analytical variables, and the magnitude of the elevation. nih.gov
Diagnostic Thresholds and Probability: Normal plasma or urinary metanephrine levels generally exclude the diagnosis of a PPGL with a high degree of certainty. nih.govoup.com However, interpreting elevated levels is more complex. The probability of a true-positive result increases with the magnitude of the elevation. Results that are more than three to four times the upper limit of the reference interval are rarely false positives and are highly suggestive of a PPGL. nih.govmedscape.com In contrast, borderline or moderately elevated results (less than three-fold the upper limit) present a diagnostic challenge, as they are more likely to be false positives. nih.gov
False-Positive Results: A significant challenge in metanephrine testing is the occurrence of false-positive results. pathologytestsexplained.org.au These can be caused by a variety of factors, including:
Physiological Stress: Acute illness, intense physical exertion, and significant emotional stress can stimulate the sympathetic nervous system and lead to transient increases in metanephrine levels. testing.comrochester.edu
Medications: A wide range of drugs can interfere with metanephrine measurement. These include tricyclic antidepressants, monoamine oxidase (MAO) inhibitors, sympathomimetics, and phenoxybenzamine, which can physiologically increase normetanephrine levels. nih.govnwlpathology.nhs.uk
Dietary Factors: Ingestion of caffeine should be avoided prior to testing. pheopara.orgtesting.com While plasma free metanephrine and normetanephrine are not significantly affected by diet, certain foods can increase plasma 3-methoxytyramine. nwlpathology.nhs.uk
When a moderately elevated result is obtained, it is crucial to review the patient's medications, diet, and recent physiological stressors. testing.com If interfering factors are identified, the test should be repeated after these factors have been controlled for. pathologytestsexplained.org.au
Integrated Biochemical Approach: The measurement of both normetanephrine and metanephrine provides more diagnostic information than measuring either alone. nih.gov Tumors may predominantly secrete norepinephrine or epinephrine, leading to elevations in their respective metabolites, normetanephrine and metanephrine. nih.gov Some tumors, particularly paragangliomas, may also secrete dopamine (B1211576), making the measurement of its metabolite, 3-methoxytyramine, useful in specific clinical scenarios. nih.govpheopara.org
In cases of equivocal results, further biochemical testing, such as a clonidine (B47849) suppression test, may be employed. medscape.comrochester.edu This test helps to differentiate between elevations caused by neurogenic sympathoadrenal activation and those caused by a tumor. In individuals without a PPGL, clonidine typically suppresses catecholamine release and, consequently, plasma normetanephrine levels. This suppression is absent in patients with a PPGL. medscape.com
Ultimately, the interpretation of metanephrine results is not made in isolation. A definitive diagnosis of a PPGL requires an integrated approach, combining the biochemical evidence with the patient's clinical signs and symptoms, and confirmation with imaging studies (such as CT or MRI) to localize the tumor. nih.govpathologytestsexplained.org.au
Genetic and Familial Aspects of Metanephrine Dysregulation
Hereditary Syndromes Predisposing to Catecholamine-Secreting Tumors
Several autosomal dominant syndromes are well-established as predisposing factors for the development of pheochromocytomas and paragangliomas. nih.gov These tumors arise from chromaffin cells in the adrenal medulla or extra-adrenal sympathetic and parasympathetic paraganglia. nih.govnih.gov
Multiple Endocrine Neoplasia Type 2 (MEN 2) is a hereditary cancer syndrome caused by germline mutations in the RET proto-oncogene. chop.edumedscape.com It is subdivided into MEN 2A and MEN 2B. Both subtypes carry a high risk for medullary thyroid cancer and pheochromocytoma. nih.gov Pheochromocytomas develop in about 50% of individuals with MEN 2. medscape.com Biochemical screening for these tumors often involves measuring plasma or urinary metanephrine (B195012) concentrations. medscape.commayoclinic.orgku.edu.tr Tumors in MEN 2 patients characteristically secrete epinephrine (B1671497), leading to elevated levels of its metabolite, metanephrine. nih.gov
Von Hippel-Lindau (VHL) syndrome is a rare genetic disorder resulting from mutations in the VHL tumor suppressor gene. medscape.comaacrjournals.org This condition predisposes individuals to various tumors, including hemangioblastomas, renal cell carcinoma, and pheochromocytomas. medscape.com Pheochromocytomas occur in 25-30% of patients with VHL. nih.gov Unlike MEN 2-associated tumors, VHL-related pheochromocytomas predominantly produce norepinephrine (B1679862), resulting in a distinct biochemical signature of elevated normetanephrine (B1208972) levels. nih.govnih.govoup.com Screening for individuals with or at risk for VHL includes regular measurement of plasma free metanephrines or urinary fractionated metanephrines. medscape.com
Neurofibromatosis Type 1 (NF1), also known as von Recklinghausen's disease, is an autosomal dominant disorder caused by mutations in the NF1 gene, which codes for the protein neurofibromin. nih.gov While best known for causing café-au-lait spots and benign nerve sheath tumors (neurofibromas), NF1 also increases the risk of pheochromocytoma. nih.govjofem.org Pheochromocytoma occurs in approximately 0.1-5.7% of patients with NF1. nih.govresearchgate.net The tumors in NF1 typically behave like sporadic pheochromocytomas and predominantly secrete epinephrine. jofem.orgjofem.org
Germline mutations in the genes encoding the subunits of the succinate (B1194679) dehydrogenase (SDH) enzyme complex (collectively known as SDHx) are a major cause of hereditary pheochromocytoma and paraganglioma. nih.govnih.govoup.com The main susceptibility genes are SDHB, SDHC, and SDHD. nih.gov These mutations impair mitochondrial function, leading to tumorigenesis. nih.gov SDHB mutations are often associated with extra-adrenal tumors and have a higher potential for malignancy. nih.govrevistanefrologia.com Tumors related to SDHx mutations are typically characterized by the secretion of norepinephrine and sometimes dopamine (B1211576), but not epinephrine. nih.gov
Differential Biochemical Phenotypes Associated with Specific Genetic Mutations
The type of catecholamine produced and metabolized to metanephrines varies depending on the underlying genetic mutation, providing a valuable diagnostic clue. This difference is largely due to the differential expression of enzymes involved in catecholamine synthesis within the tumor cells. nih.gov
Tumors associated with MEN 2 and NF1 typically express phenylethanolamine N-methyltransferase (PNMT), the enzyme that converts norepinephrine to epinephrine. nih.gov Consequently, these tumors secrete both epinephrine and norepinephrine, leading to elevations in both metanephrine and normetanephrine, but particularly metanephrine. nih.govnih.gov
In contrast, tumors arising from VHL and SDHx mutations generally lack significant PNMT expression. nih.gov As a result, they primarily synthesize and secrete norepinephrine. This leads to a biochemical phenotype characterized by isolated elevations of plasma or urinary normetanephrine. nih.govnih.gov Some SDHx-related tumors may also secrete dopamine, leading to elevated levels of its metabolite, 3-methoxytyramine. nih.gov
Below is an interactive data table summarizing the biochemical phenotypes of these hereditary syndromes.
| Hereditary Syndrome | Gene Mutation | Primary Catecholamine Secreted | Primary Metabolite Elevated |
| MEN 2 | RET | Epinephrine > Norepinephrine | Metanephrine > Normetanephrine nih.gov |
| VHL Syndrome | VHL | Norepinephrine | Normetanephrine nih.govnih.gov |
| NF1 | NF1 | Epinephrine > Norepinephrine | Metanephrine > Normetanephrine jofem.orgnih.gov |
| SDHx Mutations | SDHB, SDHD, etc. | Norepinephrine, Dopamine | Normetanephrine, Methoxytyramine nih.gov |
Integration of Genetic Testing with Biochemical Screening Guidelines
The distinct biochemical profiles associated with different genetic mutations have led to integrated diagnostic approaches. Guidelines recommend biochemical screening for pheochromocytoma and paraganglioma in all patients with a known hereditary predisposition. aacrjournals.org
Biochemical screening , primarily through the measurement of plasma free metanephrines or 24-hour urinary fractionated metanephrines, is the initial step for detecting tumors. nih.govmedscape.com These tests have high sensitivity and are considered the most reliable for excluding or confirming the presence of a catecholamine-secreting tumor. nih.gov
Genetic testing is recommended for all individuals diagnosed with a pheochromocytoma or paraganglioma, as up to 30-45% may have an underlying germline mutation. medscape.comrevistanefrologia.com Identifying a specific mutation is critical not only for the patient's long-term surveillance and management but also for screening at-risk family members. nih.govku.edu.tr For example, if a RET mutation is found in an individual, their family members can be tested, and those who carry the mutation can undergo prophylactic thyroidectomy and regular biochemical screening for pheochromocytoma. medscape.comnih.gov Similarly, identifying an SDHB mutation prompts more intensive surveillance due to the higher risk of malignancy. nih.gov This integrated approach allows for earlier tumor detection and improved clinical outcomes. revistanefrologia.com
Future Directions and Emerging Research Avenues for Metanephrine Hydrochloride
Advanced Metabolomics and Biomarker Discovery Initiatives
The established role of metanephrine (B195012) hydrochloride as a crucial biomarker for pheochromocytoma and paraganglioma (PPGL) is being augmented by advanced metabolomics, which aims to provide a more comprehensive understanding of the metabolic landscape of these neuroendocrine tumors. nih.govnih.gov Rather than focusing on a single analyte, metabolomics allows for the simultaneous measurement of hundreds to thousands of metabolites, offering a broader snapshot of cellular processes. bohrium.com This approach is leading to the discovery of novel biomarkers that could improve diagnostic accuracy, predict malignancy, and guide personalized therapies.
Recent metabolomics studies on PPGL have identified distinct metabolic signatures associated with different genetic drivers of the disease. unifi.it For instance, tumors with mutations in the succinate (B1194679) dehydrogenase (SDH) genes are characterized by an accumulation of succinate, which acts as an oncometabolite. nih.gov Similarly, mutations in the fumarate hydratase (FH) gene lead to an accumulation of fumarate. nih.gov The identification of these oncometabolites provides a more nuanced diagnostic picture than metanephrine levels alone and can help in the genetic characterization of tumors.
Furthermore, untargeted metabolomics approaches have revealed alterations in other metabolic pathways in PPGLs. One study using MALDI-mass spectrometry imaging identified significant changes in the kynurenine pathway in metastatic PPGLs, suggesting that metabolites in this pathway could serve as potential biomarkers for predicting malignant potential. unifi.it These advanced metabolomic analyses are not intended to replace metanephrine testing but to complement it, providing a more detailed and personalized biochemical phenotype of the tumor. nih.gov
Table 1: Emerging Metabolomic Biomarkers in Pheochromocytoma and Paraganglioma
| Biomarker Class | Specific Metabolites | Associated Genetic Mutations | Potential Clinical Application |
| Oncometabolites | Succinate, Fumarate | SDHx, FH | Diagnosis, Genetic stratification, Therapeutic target |
| Kynurenine Pathway | Kynurenine, and related metabolites | Associated with pseudohypoxia pathways | Prediction of malignancy |
| Other Amines | 3-methoxytyramine | SDHx | Prognostic marker for metastatic disease |
Innovations in Analytical Methodologies and Point-of-Care Diagnostics
The accurate quantification of metanephrine is paramount for the diagnosis and management of pheochromocytoma and paraganglioma. Over the years, analytical methodologies have evolved significantly, moving from less specific colorimetric assays to highly sensitive and specific chromatographic techniques.
High-performance liquid chromatography (HPLC) with electrochemical detection has been a mainstay in clinical laboratories for the measurement of metanephrines. umich.edu However, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has offered even greater analytical sensitivity and specificity, minimizing interferences from medications and other endogenous compounds. umich.eduyoutube.com These advanced methods allow for the reliable measurement of low concentrations of free metanephrines in plasma, which is considered a highly sensitive test for PPGL. researchgate.net
Despite the accuracy of these laboratory-based methods, there is a growing interest in the development of point-of-care (POC) diagnostics for metanephrine. POC tests would offer rapid results, enabling faster clinical decision-making, particularly in settings where access to specialized laboratories is limited. While true POC devices for metanephrine are not yet widely available, research into novel detection methods is underway. One promising approach involves the use of Surface-Enhanced Raman Scattering (SERS), which has been shown to detect metanephrine at low concentrations in a simple, fast, and low-cost manner. nih.gov This technology utilizes gold nanoparticles to amplify the Raman signal of metanephrine, offering a potential platform for future POC biosensors. nih.gov
Table 2: Comparison of Analytical Methodologies for Metanephrine Quantification
| Methodology | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) | Chromatographic separation followed by electrochemical detection. | Good sensitivity and specificity. | Can be labor-intensive and prone to interferences. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity, specificity, and throughput. | Requires expensive equipment and specialized expertise. |
| Surface-Enhanced Raman Scattering (SERS) | Vibrational spectroscopy enhanced by plasmonic nanostructures. | Potential for rapid, low-cost, and point-of-care detection. | Still in the research and development phase. |
Elucidation of Novel Physiological Roles of Metanephrine Beyond Biomarker Applications
For a long time, metanephrine was considered a biologically inactive metabolite of epinephrine (B1671497), serving solely as a biomarker for catecholamine-producing tumors. However, recent research has unveiled a novel and potentially significant physiological role for this molecule as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1). researchgate.net TAAR1 is a G-protein coupled receptor expressed in monoaminergic regions of the brain and has been implicated in the modulation of neurotransmission. frontiersin.org
The activation of TAAR1 by agonists has been shown to influence the activity of dopaminergic and serotonergic neurons. nih.gov This suggests that metanephrine, by acting on TAAR1, could play a role in regulating mood, cognition, and other neurological processes. researchgate.net The discovery of metanephrine's activity at TAAR1 challenges the traditional view of it as a mere metabolic byproduct and opens up new avenues of research into its potential physiological and pathophysiological functions.
The implications of this finding are significant. For instance, the modulation of TAAR1 is being explored as a therapeutic target for psychiatric disorders such as schizophrenia. nih.gov Understanding the endogenous role of metanephrine at this receptor could provide new insights into the neurobiology of these conditions. Further research is needed to fully elucidate the downstream signaling pathways activated by metanephrine at TAAR1 and to determine its physiological relevance in different tissues and under various conditions.
Applications in Disease Monitoring and Assessment of Therapeutic Efficacy
Beyond its primary role in the initial diagnosis of pheochromocytoma and paraganglioma, the measurement of metanephrine hydrochloride is a cornerstone in the long-term management of patients with these tumors. pheopara.org Serial monitoring of plasma or urinary metanephrine levels is crucial for assessing the effectiveness of treatment, be it surgical resection or other therapeutic interventions. neuroendocrine.org.au
Following the surgical removal of a pheochromocytoma or paraganglioma, a significant decrease in metanephrine levels is expected. pheopara.org Post-operative measurements serve as a baseline to confirm the completeness of tumor resection. Persistently elevated or rising metanephrine levels post-treatment may indicate residual disease or tumor recurrence, prompting further investigation with imaging studies. uclahealth.orgadrenal.com
In cases of metastatic or inoperable disease, where treatment is aimed at controlling tumor growth and hormonal symptoms, monitoring metanephrine levels provides a dynamic assessment of therapeutic efficacy. A reduction in metanephrine concentrations can indicate a positive response to systemic therapies, such as chemotherapy or targeted molecular therapies. neuroendocrine.org.au Conversely, an increase in metanephrine levels may signal disease progression and the need for a change in treatment strategy. This application of metanephrine as a biomarker for therapeutic response is vital for optimizing patient care and improving outcomes in individuals with these rare neuroendocrine tumors.
Q & A
Q. What analytical methods are recommended for quantifying Metanephrine hydrochloride in biological samples, and how should they be validated?
Methodological Answer:
- Liquid Chromatography (HPLC/LC-MS): Use reversed-phase HPLC with ion-pairing agents (e.g., hexanesulfonic acid) to improve retention and resolution. Mobile phases should be optimized for pH (e.g., pH 2.0 with trifluoroacetic acid) to enhance peak symmetry .
- Spectrophotometry: Develop UV-Vis methods using derivatization agents to enhance sensitivity, as demonstrated for structurally similar catecholamines like phenylephrine hydrochloride. Validate linearity, precision, and recovery rates per ICH guidelines .
- Validation: Include cross-checking with isotope-labeled internal standards (e.g., deuterated Metanephrine-α,β,β-[d3] hydrochloride) to correct for matrix effects in biological fluids .
Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?
Methodological Answer:
- Storage: Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent degradation. For solutions, use pH-stable buffers (e.g., 0.1M HCl) and avoid repeated freeze-thaw cycles .
- Safety: Wear nitrile gloves, lab coats, and respiratory protection when handling powdered forms. Use fume hoods for weighing to minimize inhalation risks .
- Decontamination: Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How can experimental designs address potential assay interference when detecting this compound in urine samples?
Methodological Answer:
- Interference Mitigation: Discontinue medications like Buspirone hydrochloride 48 hours prior to sample collection, as they may cross-react with urinary metanephrine immunoassays, causing false positives .
- Confirmatory Testing: Pair immunoassays with chromatographic methods (e.g., LC-MS) to distinguish this compound from structurally similar metabolites or drugs. Include blank matrix samples to identify background noise .
- Method Optimization: Use gradient elution in HPLC to separate Metanephrine from normetanephrine and other catecholamine metabolites, reducing co-elution artifacts .
Q. What strategies resolve contradictory data between immunoassays and chromatographic methods for this compound quantification?
Methodological Answer:
- Cross-Validation: Perform parallel analyses using both methods on split samples. Statistically evaluate discrepancies (e.g., Bland-Altman plots) to identify systematic biases .
- Isotope Dilution: Incorporate deuterated internal standards (e.g., Metanephrine-[d3] hydrochloride) to normalize recovery rates in LC-MS, improving accuracy compared to antibody-based assays .
- Preanalytical Controls: Standardize sample collection protocols (e.g., acidification of urine to pH <3) to stabilize metabolites and minimize pre-measurement degradation .
Q. How can researchers optimize synthesis protocols for this compound derivatives to study structure-activity relationships?
Methodological Answer:
- Synthetic Routes: Use reductive amination of 3,4-dihydroxybenzaldehyde with methylamine, followed by hydrochloride salt formation. Monitor reaction progress via TLC or inline FTIR to ensure completion .
- Purification: Employ preparative HPLC with C18 columns and acidic mobile phases (e.g., 0.1% formic acid) to isolate high-purity fractions. Validate purity via NMR (≥95%) and elemental analysis .
- Isotopic Labeling: Introduce stable isotopes (e.g., 13C or 2H) at the methyl group for tracer studies, ensuring metabolic pathways can be tracked without altering pharmacological activity .
Q. What methodologies are recommended for analyzing this compound in complex matrices like plasma or tissue homogenates?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to selectively isolate Metanephrine from lipids and proteins. Optimize elution with methanol:ammonium hydroxide (95:5) .
- Matrix Effects: Quantify recovery rates using spiked calibration curves and adjust for ion suppression in LC-MS with post-column infusion of internal standards .
- Sensitivity Enhancement: Derivatize with dansyl chloride to improve detectability in fluorescence-based assays, achieving lower limits of detection (LOD <1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
